Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride
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Overview
Description
“Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2375262-41-0 . It has a molecular weight of 181.62 and its IUPAC name is methyl 3-(methylamino)oxetane-3-carboxylate hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11NO3.ClH/c1-7-6 (3-10-4-6)5 (8)9-2;/h7H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 181.62 .Scientific Research Applications
Enaminones in Heterocycle Synthesis
Enaminones derived from α-amino acids have been utilized in synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other heterocycles. This process involves a simple two-step synthesis starting from N-protected α-amino acids, leading to novel pyrrole derivatives that can be further functionalized or reduced to polysubstituted pyrrolidine derivatives, indicating the potential of similar compounds in synthesizing functionalized heterocycles (Grošelj et al., 2013).
Anticonvulsant Enaminones
The crystal structures of three anticonvulsant enaminones have been determined, showing that the cyclohexene rings adopt sofa conformations. This research indicates the potential structural and functional relevance of similar oxetane derivatives in pharmaceutical applications, particularly in the development of new anticonvulsant medications (Kubicki et al., 2000).
Aminocarbonylation Reactions
Amino acid methyl esters have been used as amine nucleophiles in palladium-catalyzed aminocarbonylation reactions, producing 2-oxo-carboxamide derivatives. This highlights the role of similar oxetane derivatives in facilitating aminocarbonylation, a valuable reaction for synthesizing a wide range of amide functionalities in organic synthesis and medicinal chemistry (Müller et al., 2005).
Liquid Crystal Displays
Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates synthesized for potential application in liquid crystal displays demonstrate the utility of oxetane derivatives in material science, particularly in developing new dyes with specific orientation parameters suitable for display technologies (Bojinov & Grabchev, 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-7-6(3-10-4-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWCLXJAOZZSCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(COC1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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